4-oxo-2-sulfanyl-1H-pyrimidine-6-carbaldehyde
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Overview
Description
4-oxo-2-sulfanyl-1H-pyrimidine-6-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring with a sulfanyl group at the 2-position, an oxo group at the 4-position, and a carbaldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-sulfanyl-1H-pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with formylated pyrimidine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-sulfanyl-1H-pyrimidine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The carbaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the carbaldehyde group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxo-2-sulfanyl-1H-pyrimidine-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-oxo-2-sulfanyl-1H-pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfanyl and oxo groups play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-thioxo-1H-pyrimidine-6-carbaldehyde: Similar structure but with a thioxo group instead of a sulfanyl group.
4-oxo-2-sulfanyl-1H-pyrimidine-5-carbaldehyde: Similar structure but with the carbaldehyde group at the 5-position.
4-oxo-2-sulfanyl-1H-pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde group.
Uniqueness
4-oxo-2-sulfanyl-1H-pyrimidine-6-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and carbaldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-oxo-2-sulfanyl-1H-pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFYENAWRZLPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)S)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)S)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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